2-(Azepan-1-yl)-5-(trifluoromethyl)aniline

Übersicht

Beschreibung

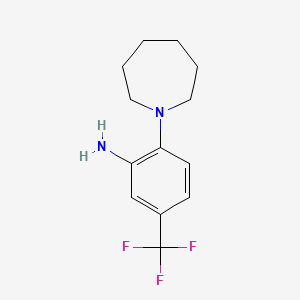

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H17F3N2 It is characterized by the presence of an azepane ring and a trifluoromethyl group attached to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with azepane under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is C13H17F3N2, with a molecular weight of approximately 258.28 g/mol. The compound features an azepane ring and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds containing azepane and trifluoromethyl groups exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against mycobacterial strains such as Mycobacterium abscessus and M. avium, with minimum inhibitory concentrations (MICs) reported as low as 0.05 µg/mL. The mechanism involves the inhibition of MmpL3, a critical transporter in mycobacterial cell walls.

- Cytotoxicity Studies : In vitro studies have demonstrated that while some derivatives exhibit antimicrobial properties, they may also show toxicity towards human cell lines. For instance, one study reported an IC50 value of 8 µM against HepG2 cells for structurally similar compounds. However, certain derivatives maintain favorable selectivity indices (SIs) greater than 1910 against pathogenic mycobacteria, suggesting a therapeutic window.

- Neurodegenerative Disease Research : The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies on related compounds have shown potential in stabilizing microtubules and improving cognitive function in transgenic mouse models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline | Similar azepane and trifluoromethyl groups | Moderate activity against mycobacteria |

| N1-butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | Multiple amine groups | Enhanced antimicrobial activity |

| 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline | Piperidine instead of azepane | Decreased reactivity |

The presence of the trifluoromethyl group significantly enhances reactivity and biological activity compared to other structural analogs.

Case Studies

Several case studies have evaluated the efficacy of azepane derivatives in treating infections caused by resistant bacterial strains:

- One notable study assessed pharmacokinetics and bioavailability in murine models, demonstrating effective oral absorption and significant therapeutic effects against M. abscessus infections.

- Another study focused on the mechanism of action involving enzyme inhibition and modulation of receptor functions, highlighting the potential for developing novel therapeutics targeting various diseases .

Wirkmechanismus

The mechanism by which 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Azepan-1-yl)-2-(trifluoromethyl)aniline

- 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline

Uniqueness

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the azepane and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biologische Aktivität

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azepane ring and a trifluoromethyl group. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.28 g/mol. The trifluoromethyl group contributes to the compound's electron-withdrawing properties, enhancing electrophilicity and reactivity in various chemical reactions, including electrophilic aromatic substitution (EAS) and nucleophilic substitutions facilitated by the nitrogen in the azepane ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing azepane and trifluoromethyl groups. For instance, related compounds have demonstrated significant activity against mycobacterial strains, including Mycobacterium abscessus and M. avium, with minimum inhibitory concentrations (MICs) reported as low as 0.05 µg/mL . The mechanism of action is thought to involve inhibition of MmpL3, a critical transporter in mycobacterial cell walls, which is also a target for other azepane derivatives .

Cytotoxicity and Selectivity

In vitro cytotoxicity studies indicate that while some derivatives exhibit antimicrobial properties, they may also present toxicity towards human cell lines. For example, one study reported an IC50 value of 8 µM against HepG2 cells for structurally similar compounds . However, selectivity indices (SIs) greater than 1910 were observed for certain derivatives against pathogenic mycobacteria, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline | Similar azepane and trifluoromethyl groups | Moderate activity against mycobacteria |

| N1-butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | Multiple amine groups | Enhanced antimicrobial activity |

| 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline | Piperidine instead of azepane | Decreased reactivity |

The presence of the trifluoromethyl group significantly enhances the compound's reactivity and biological activity compared to other structural analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of azepane derivatives in treating infections caused by resistant strains of bacteria. One notable study assessed the pharmacokinetics and bioavailability of a closely related compound in murine models, demonstrating effective oral absorption and significant therapeutic effects against M. abscessus infections .

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)10-5-6-12(11(17)9-10)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWMLICXQMNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.